molecular formula C8H5ClN2S2 B1609208 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol CAS No. 63857-85-2

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Cat. No. B1609208
CAS RN: 63857-85-2
M. Wt: 228.7 g/mol
InChI Key: NGMTZWFKSLNRMT-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol (5-CPT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a promising compound due to its unique properties, including its ability to form strong coordination complexes with metal ions, its potential for use in organic synthesis, and its possible role as a bioactive molecule.

Scientific Research Applications

Antiviral Activity

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol serves as a precursor in the synthesis of sulfonamide derivatives showing anti-tobacco mosaic virus activity, highlighting its potential in developing antiviral compounds (Zhuo Chen et al., 2010).

Structural Analysis

The structural and electronic properties of 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives have been thoroughly investigated using various spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their molecular geometry and electronic behavior (Nagaraju Kerru et al., 2019).

Corrosion Inhibition

Research into 2,5-disubstituted 1,3,4-thiadiazoles, including 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions, showcasing their potential in industrial applications (F. Bentiss et al., 2007).

Antimicrobial Activity

Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole have shown significant antimicrobial properties, suggesting their usefulness in developing new antibacterial and antifungal agents (D. H. Purohit et al., 2011).

Anticancer Potential

Ultrasound-promoted synthesis of novel 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives has been explored, with some compounds exhibiting promising anticancer activity against human tumor cell lines (S. Tiwari et al., 2016).

Insecticidal Activity

Synthesis and evaluation of 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have demonstrated remarkable insecticidal activity, providing a basis for the development of new insecticides (M. F. Ismail et al., 2021).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . This suggests that 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol might also interact with its targets in a way that disrupts cellular energy production or other vital processes.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, are known to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

For instance, a study on a related compound, UK-294,315, suggested that P-glycoprotein (P-gp) acts as a saturable absorption barrier, slowing the rate of absorption at low doses and resulting in observed nonlinearity in oral disposition in humans .

Result of Action

For instance, certain pyrazole-bearing compounds, which share some structural similarities with this compound, have demonstrated potent antileishmanial and antimalarial activities .

Action Environment

For instance, the widespread application of chlorfenapyr, a related compound, has led to some adverse effects, including pest resistance and environmental toxicity .

properties

IUPAC Name

5-(4-chlorophenyl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMTZWFKSLNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408594
Record name 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

CAS RN

63857-85-2
Record name 63857-85-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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